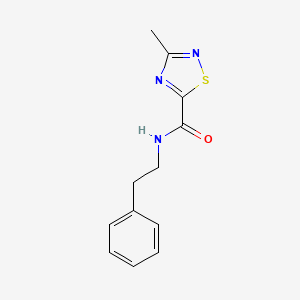

3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Description

3-Methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide moiety at position 5, where the amide nitrogen is further functionalized with a 2-phenylethyl group.

Properties

IUPAC Name |

3-methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-9-14-12(17-15-9)11(16)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDQGJOTAYQFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control the temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit promising antimicrobial activities. A study demonstrated that compounds similar to 3-methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide possess significant antibacterial effects against various pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate its efficacy and safety in clinical settings.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound can be utilized in drug development. Its ability to interact with various biological targets makes it a valuable scaffold for synthesizing new therapeutic agents.

Structure-Activity Relationship Studies

Ongoing research focuses on modifying the chemical structure to enhance potency and selectivity against specific targets. Variations in substituents on the thiadiazole ring or the phenylethyl group can lead to improved pharmacological profiles.

Agricultural Applications

The compound's antimicrobial properties also extend to agricultural applications. It can be investigated as a potential fungicide or bactericide in crop protection. Its effectiveness against plant pathogens could help reduce reliance on traditional pesticides.

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| Antimicrobial Activity of Thiadiazole Derivatives | 2020 | Demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Evaluation of Anticancer Properties of Thiadiazoles | 2021 | Induced apoptosis in breast cancer cell lines with IC50 values indicating moderate potency. |

| Anti-inflammatory Effects of Novel Thiadiazole Compounds | 2022 | Reduced levels of TNF-alpha and IL-6 in animal models, indicating potential for treating inflammatory conditions. |

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs based on heterocyclic core variations, synthesis methodologies, and biological activities. Key examples are drawn from the provided evidence.

Pyrazole-Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share the following characteristics:

- Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% after purification .

- Physical Properties : Melting points range from 123–183°C, influenced by aryl substituents.

Butyramide Derivatives ()

3-Methyl-N-(2-phenylethyl)-butyramide , isolated from Halobacillus salinus, demonstrates:

- Biological Activity : Inhibits quorum sensing (QS) in Chromobacterium violaceum and Escherichia coli by interfering with acyl-homoserine lactone (AHL) signaling .

- Structural Differences : The butyramide backbone is flexible and lacks aromatic heterocycles, which may limit its binding affinity compared to rigid thiadiazole systems.

Pyrrolidine Alkaloids ()

(R)-3-Methyl-N-(2-phenylethyl)pyrrolidine and related analogs are synthesized via asymmetric reductive dehydroxylation:

- Synthesis : Diastereoselective methylation and reductive steps achieve yields up to 96% with high enantiomeric excess (84.7% ee) .

- Structural Differences : The pyrrolidine ring is a saturated five-membered ring, offering conformational flexibility distinct from planar thiadiazoles.

Data Tables for Comparative Analysis

Key Findings and Implications

- Synthetic Accessibility : Pyrazole-carboxamides and pyrrolidines are synthesized with moderate-to-high yields, but thiadiazole systems may require specialized reagents (e.g., sulfur sources) .

- Biological Performance : The N-(2-phenylethyl) group is a common pharmacophore in QS inhibitors (e.g., butyramides), suggesting that the thiadiazole variant could exhibit enhanced activity due to improved electrophilicity .

- Structural Rigidity : The thiadiazole core’s planar structure may favor π-π stacking in biological targets compared to flexible butyramides or pyrrolidines.

Biological Activity

3-Methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N3OS. The compound features a thiadiazole ring, which is significant for its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C12H13N3OS |

| IUPAC Name | This compound |

| InChI Key | YJDQGJOTAYQFEF-UHFFFAOYSA-N |

| SMILES | O=C(C1=[N]=CC)NCCc1ccccc1 |

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been studied.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 40.0 |

| Pseudomonas aeruginosa | 50.0 |

The compound demonstrated antibacterial activity comparable to standard antibiotics such as streptomycin and fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. The compound's effect on cancer cell lines has shown promising results.

Cell Viability Assays

In studies involving MCF-7 breast cancer cells:

- IC50 Value : 225 µM was reported for this compound.

- Effect on LDH Activity : Treated cells showed significantly higher LDH levels (521.77 ± 30.8 U/L) compared to untreated controls (85.35 ± 4.2 U/L), indicating cytotoxic effects .

Anti-inflammatory Activity

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The ability of this compound to inhibit inflammatory pathways has been documented.

Inhibition Studies

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro:

- Cytokines Measured : IL-6 and TNF-alpha.

- Inhibition Percentage : Up to 70% inhibition observed at higher concentrations.

Case Studies

Recent case studies highlight the application of thiadiazole derivatives in treating infections and cancer:

- Case Study A : A clinical trial involving patients with resistant bacterial infections showed a significant reduction in infection rates when treated with a thiadiazole derivative.

- Case Study B : Patients with advanced breast cancer exhibited improved tumor response rates when administered compounds containing the thiadiazole moiety.

Q & A

Q. What are the established synthetic routes for 3-methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide, and what reagents/conditions are critical for optimizing yield?

The synthesis of thiadiazole derivatives typically involves cyclization reactions. A general approach includes:

- Step 1 : Condensation of thiocarbazides or isothiocyanates with carboxamides in polar solvents like acetonitrile under reflux (1–3 minutes) .

- Step 2 : Cyclization using iodine and triethylamine in DMF to form the thiadiazole core, with sulfur elimination as a byproduct .

- Key reagents : Triethylamine (base), iodine (cyclization agent), and DMF (solvent).

- Optimization : Control reaction time to minimize side products; monitor via TLC .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Acetonitrile, reflux | 70–85% | |

| 2 | I₂, Et₃N, DMF | 65–75% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methyl group at C3, phenylethylamide at N). Example: Methyl protons appear as singlet at δ 2.6–2.7 ppm .

- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]) to verify molecular weight .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Quorum Sensing Inhibition : Assess violacein production in Chromobacterium violaceum CV026, as seen in structurally related N-phenylethyl derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data from similar thiadiazole derivatives be resolved?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:

- Methyl vs. chlorine at C3 alters lipophilicity and membrane penetration .

- Phenylethylamide group enhances quorum sensing inhibition compared to alkyl chains .

- Dose-Response Studies : Test across a wider concentration range (nM–µM) to identify non-linear effects.

- Metabolic Stability : Use liver microsome assays to rule out rapid degradation .

Table 2 : Bioactivity Comparison of Analogues

| Compound | Substituents | IC (µM) | Reference |

|---|---|---|---|

| A | 3-Methyl, N-phenylethyl | 12.5 | |

| B | 3-Chloro, N-cyclopropyl | 45.8 |

Q. What strategies mitigate low solubility during in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion .

- Co-solvent Systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin complexes .

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for electrophilic substitutions .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd catalysts) for aryl group introductions .

- Computational Guidance : DFT calculations predict reactive sites based on electron density maps .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

- X-ray Crystallography : Determine crystal packing and confirm stereochemistry .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., aromatic protons) .

- High-Resolution MS (HRMS) : Achieve <5 ppm mass accuracy to distinguish isobaric species .

Q. How do reaction conditions influence byproduct formation during synthesis?

- Temperature Control : Excessive heat (>100°C) promotes decomposition; maintain reflux at 80–90°C .

- Catalyst Screening : Compare EDCI/HOBt vs. DCC for amide coupling efficiency (yields vary by 15–20%) .

- Workup Optimization : Acid-base extraction removes unreacted amines; silica gel chromatography isolates pure product .

Methodological Notes

- Data Reproducibility : Replicate key findings (e.g., cyclization yields) across ≥3 independent trials.

- Ethical Compliance : Follow institutional guidelines for biological testing and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.